molecular formula C17H12ClN3O4 B13802684 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride CAS No. 26863-15-0

1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride

Cat. No.: B13802684
CAS No.: 26863-15-0
M. Wt: 357.7 g/mol
InChI Key: RSXRFUAHTDVCQT-UHFFFAOYSA-M
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Description

1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride is a chemical compound known for its unique structure and reactivity. It is a derivative of pyridinium chloride, where the pyridinium ring is substituted with a 2,4-dinitrophenyl group and a phenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride typically involves the reaction of 2,4-dinitrochlorobenzene with pyridine derivatives. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and conditions .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride is unique due to its combination of a dinitrophenyl group and a phenyl group on the pyridinium ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

26863-15-0

Molecular Formula

C17H12ClN3O4

Molecular Weight

357.7 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-4-phenylpyridin-1-ium;chloride

InChI

InChI=1S/C17H12N3O4.ClH/c21-19(22)15-6-7-16(17(12-15)20(23)24)18-10-8-14(9-11-18)13-4-2-1-3-5-13;/h1-12H;1H/q+1;/p-1

InChI Key

RSXRFUAHTDVCQT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-]

Origin of Product

United States

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